O=C(N1CCNCC1)N(c2ccccc2)c3ccccc3
. The InChI code for this compound is 1S/C17H19N3O/c21-17(19-13-11-18-12-14-19)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2
.
Piperazine-1-carboxylic acid diphenylamide can be synthesized from piperazine and various carboxylic acid derivatives. It is classified as an amide due to the presence of the amide functional group (-C(=O)N-) within its structure. The compound's classification under the broader category of piperazine derivatives highlights its significance in pharmaceutical chemistry, where piperazines serve as key scaffolds for drug design.
The synthesis of piperazine-1-carboxylic acid diphenylamide typically involves several steps:
Piperazine-1-carboxylic acid diphenylamide has a distinct molecular structure characterized by:
The geometry around the nitrogen atoms in piperazine allows for flexibility in conformation, which can influence the biological activity of the compound.
Piperazine-1-carboxylic acid diphenylamide can participate in various chemical reactions:
The mechanism of action of piperazine-1-carboxylic acid diphenylamide largely depends on its biological target:
Piperazine-1-carboxylic acid diphenylamide exhibits several notable physical and chemical properties:
Piperazine-1-carboxylic acid diphenylamide has several scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3